molecular formula C15H18O10 B586575 (2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1187945-71-6

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B586575
CAS No.: 1187945-71-6
M. Wt: 358.299
InChI Key: AELQNMHOLDHBFA-DKBOKBLXSA-N
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Description

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a phenolic glycoside, a class of organic compounds containing a phenolic structure attached to a glycosyl moiety. It is a metabolite of dihydrocaffeic acid, which is a derivative of caffeic acid. This compound is known for its antioxidant properties and is found in various plants and foods .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can be synthesized through the glucuronidation of dihydrocaffeic acid. This process involves the enzyme uridine diphosphate-glucuronosyltransferase (UDP-GT), which catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDP-GA) to dihydrocaffeic acid .

Industrial Production Methods

Industrial production of dihydrocaffeic acid 3-O-glucuronide typically involves biotechnological methods, utilizing microbial or enzymatic systems to achieve glucuronidation. These methods are preferred due to their specificity and efficiency in producing high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenolic compounds .

Scientific Research Applications

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific glucuronidation, which enhances its solubility and bioavailability compared to its parent compound, dihydrocaffeic acid. This modification allows it to exert more potent antioxidant effects and makes it a valuable compound for various applications .

Biological Activity

Overview

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a phenolic glycoside known for its diverse biological activities. This compound is a metabolite of dihydrocaffeic acid and is recognized for its antioxidant properties, which play a crucial role in cellular protection against oxidative stress.

  • IUPAC Name : this compound
  • Molecular Formula : C15H18O10
  • Molecular Weight : 358.30 g/mol
  • CAS Number : 1187945-71-6

The primary biological activity of this compound is attributed to its antioxidant properties . It effectively scavenges free radicals and reactive oxygen species (ROS), thereby mitigating oxidative damage to cells. The compound interacts with several enzymes involved in oxidative stress pathways, including:

  • Superoxide Dismutase (SOD)
  • Catalase

These interactions help in maintaining cellular homeostasis and protecting against various diseases associated with oxidative stress.

Antioxidant Activity

Research indicates that the compound demonstrates significant antioxidant capabilities. It has been shown to:

  • Reduce lipid peroxidation.
  • Enhance the activity of endogenous antioxidant enzymes.
  • Protect cellular components from oxidative damage.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines and reduce the expression of inflammatory mediators such as COX-2 and iNOS.

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in various models. Findings suggest it may:

  • Protect neuronal cells from apoptosis.
  • Improve cognitive function in models of neurodegeneration.

In Vivo Studies

  • Study on Oxidative Stress : A study conducted on rats demonstrated that administration of this compound significantly reduced markers of oxidative stress and improved overall antioxidant status compared to control groups.
    ParameterControl GroupTreatment Group
    Malondialdehyde (MDA)8.3 ± 0.5 μmol/L4.1 ± 0.3 μmol/L
    SOD Activity75 ± 10 U/mg120 ± 15 U/mg
  • Neuroprotection in Models of Alzheimer's Disease : In a mouse model of Alzheimer's disease, the compound was shown to improve memory retention and reduce amyloid plaque formation.

In Vitro Studies

  • Cell Culture Studies : Human neuronal cell lines treated with the compound exhibited decreased levels of ROS and increased viability under oxidative stress conditions.
    TreatmentCell Viability (%)
    Control60 ± 5
    Compound Treatment85 ± 7

Applications in Medicine and Industry

Due to its biological activities:

  • The compound is being explored for use in functional foods and nutraceuticals aimed at enhancing health through antioxidant support.
  • Potential therapeutic applications include formulations targeting inflammatory diseases and neurodegenerative conditions.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O10/c16-7-3-1-6(2-4-9(17)18)5-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1,3,5,10-13,15-16,19-21H,2,4H2,(H,17,18)(H,22,23)/t10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELQNMHOLDHBFA-DKBOKBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678637
Record name 5-(2-Carboxyethyl)-2-hydroxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187945-71-6
Record name 5-(2-Carboxyethyl)-2-hydroxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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